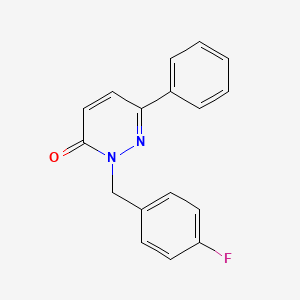![molecular formula C15H13N3O2S2 B11368186 2-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11368186.png)
2-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 4-methoxyphenylacetyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various functionalized derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This gives it distinct chemical and biological properties compared to other similar compounds. For example, the presence of the methoxy group and thiadiazole ring can enhance its biological activity and stability.
Properties
Molecular Formula |
C15H13N3O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-20-11-6-4-10(5-7-11)9-13(19)16-15-17-14(18-22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,17,18,19) |
InChI Key |
YLIMQBGMIOYINS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl ({3-[(3-chlorophenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}sulfanyl)acetate](/img/structure/B11368108.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11368114.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11368122.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11368132.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide](/img/structure/B11368138.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11368146.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11368147.png)
![1-[(4-Fluorobenzyl)sulfanyl]-9-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11368159.png)

![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11368194.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11368199.png)
![2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11368205.png)
![N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)-N-(pyridin-2-yl)benzamide](/img/structure/B11368208.png)
